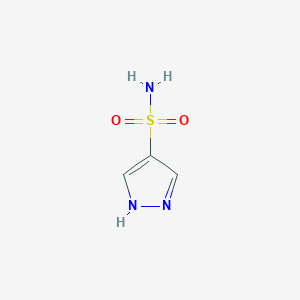
1H-pyrazole-4-sulfonamide
Overview
Description
1H-Pyrazole-4-sulfonamide is a chemical compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms and a sulfonamide group. This compound is part of the pyrazole family, known for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
Target of Action
1H-Pyrazole-4-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to have numerous physiological and pharmacological activities It has been reported to show antiproliferative activity against hela and c6 cell lines .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been found to affect a wide range of biochemical pathways, leading to their diverse physiological and pharmacological activities .
Result of Action
This compound has been reported to exhibit antiproliferative activity against HeLa and C6 cell lines
Biochemical Analysis
Biochemical Properties
1H-pyrazole-4-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show antiproliferative activity against HeLa and C6 cell lines
Cellular Effects
The effects of this compound on cells are primarily observed in its antiproliferative activity. It has been found to have a selective effect against rat brain tumor cells (C6), indicating its potential influence on cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonamide can be synthesized through various methods, including the reaction of hydrazine with chloroacetic acid followed by sulfonation. Another common method involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by sulfonation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reactions using transition-metal catalysts and photoredox reactions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Pyrazole-4-sulfonic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or aminated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-sulfonamide has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its anti-inflammatory and analgesic properties make it a valuable compound in the development of pharmaceuticals. Additionally, its role in COX-II receptor selectivity has been explored for potential therapeutic uses.
Comparison with Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with COX-II selectivity.
Deracoxib: Another COX-II selective NSAID used in veterinary medicine.
Metamizole: Known for its analgesic and antipyretic properties.
Properties
IUPAC Name |
1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMASYSEPDZKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664041 | |
| Record name | 1H-Pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27429-59-0 | |
| Record name | 1H-Pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-pyrazole-4-sulfonamide derivatives exert their antiproliferative effects?
A1: While the precise mechanism of action remains under investigation, research suggests that these compounds may interfere with cell cycle progression and induce apoptosis (programmed cell death) in specific cancer cell lines. A study evaluating novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated antiproliferative activity against U937 cells, a human leukemia cell line []. This effect was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cellular metabolic activity as an indicator of cell viability.
Q2: What is the relationship between the structure of this compound derivatives and their antiproliferative activity?
A2: Research indicates that modifications to the this compound scaffold can significantly impact its antiproliferative activity. For instance, the addition of specific substituents at the 3 and 5 positions of the pyrazole ring appears to influence potency. A study exploring structure-activity relationships revealed that the presence of methyl groups at these positions contributed to enhanced antiproliferative activity against U937 cells []. Further investigations into the structure-activity relationships of these compounds are crucial for optimizing their therapeutic potential and developing more potent and selective anticancer agents.
Q3: Beyond antiproliferative effects, what other biological activities have been associated with this compound derivatives?
A3: Research has shown that 1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide (BTT-3033), a specific this compound derivative, acts as an integrin α2β1 inhibitor []. This inhibition was found to impact the phosphorylation of proteins involved in focal adhesions and the cytoskeleton, potentially affecting cell adhesion, migration, and proliferation. These findings highlight the diverse biological activities of this compound derivatives and their potential as valuable tools for studying various cellular processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



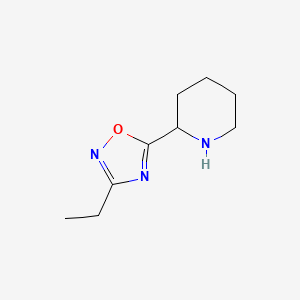
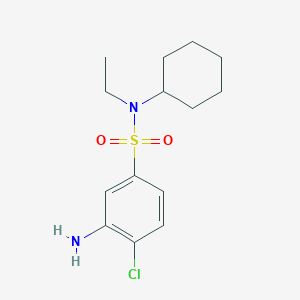
amine](/img/structure/B1521021.png)
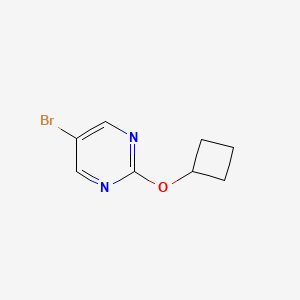
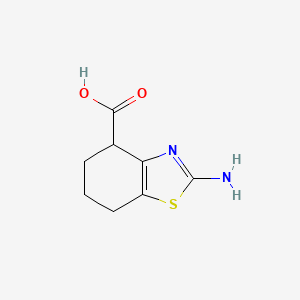
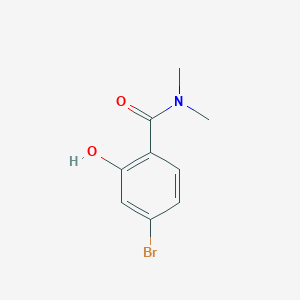
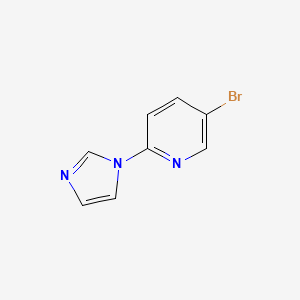

![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)


![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

